molecular formula C18H35NO3 B11956753 18-Amino-7-oxooctadecanoic acid

18-Amino-7-oxooctadecanoic acid

Cat. No.: B11956753
M. Wt: 313.5 g/mol
InChI Key: SGMHLRKWUKZMFD-UHFFFAOYSA-N
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Description

18-Amino-7-oxooctadecanoic acid is a unique organic compound with the molecular formula C18H35NO3 and a molecular weight of 313.485 g/mol . This compound is characterized by the presence of an amino group at the 18th position and a keto group at the 7th position on an octadecanoic acid chain. It is a rare and specialized chemical often used in early discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-Amino-7-oxooctadecanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group using a tert-butyloxycarbonyl (Boc) group, followed by selective oxidation to introduce the keto group. The Boc group is then removed under mild conditions using reagents such as oxalyl chloride in methanol .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale organic synthesis techniques, ensuring high purity and yield through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 18-Amino-7-oxooctadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxyl groups.

    Reduction: Formation of 18-amino-7-hydroxyoctadecanoic acid.

    Substitution: Formation of N-acyl derivatives of this compound.

Scientific Research Applications

18-Amino-7-oxooctadecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 18-Amino-7-oxooctadecanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, while the keto group can participate in redox reactions. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects .

Comparison with Similar Compounds

  • 18-Hydroxy-7-oxooctadecanoic acid
  • 18-Amino-7-hydroxyoctadecanoic acid
  • 18-Amino-7-oxooctadecanoic acid derivatives

Comparison: this compound is unique due to the presence of both an amino group and a keto group on the same carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .

Properties

Molecular Formula

C18H35NO3

Molecular Weight

313.5 g/mol

IUPAC Name

18-amino-7-oxooctadecanoic acid

InChI

InChI=1S/C18H35NO3/c19-16-12-7-5-3-1-2-4-6-9-13-17(20)14-10-8-11-15-18(21)22/h1-16,19H2,(H,21,22)

InChI Key

SGMHLRKWUKZMFD-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(=O)CCCCCC(=O)O)CCCCCN

Origin of Product

United States

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